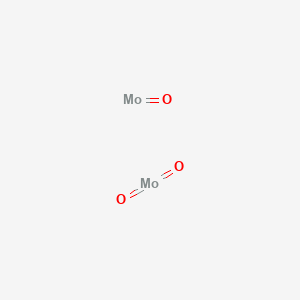
Dioxomolybdenum;oxomolybdenum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxomolybdenum and oxomolybdenum are compounds that contain molybdenum in its higher oxidation states, typically +6. These compounds are of significant interest due to their unique chemical properties and potential applications in various fields, including catalysis, medicine, and materials science. Dioxomolybdenum compounds, in particular, are characterized by the presence of two oxo (O) ligands bonded to the molybdenum center, forming a MoO₂ core.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioxomolybdenum compounds can be synthesized through various methods. One common approach involves the reaction of molybdenum precursors, such as molybdenum pentachloride (MoCl₅), with appropriate ligands in the presence of oxidizing agents. For example, the reaction of MoCl₅ with acetylacetone (acac) in ethanol yields bis(acetylacetonato)dioxomolybdenum(VI) [MoO₂(acac)₂] . Another method involves the use of Schiff base ligands, where molybdenum trioxide (MoO₃) reacts with Schiff base ligands in the presence of a solvent like dimethyl sulfoxide (DMSO) to form dioxomolybdenum complexes .
Industrial Production Methods
Industrial production of dioxomolybdenum compounds typically involves large-scale reactions using molybdenum trioxide as the starting material. The process may include the use of various ligands and solvents to achieve the desired dioxomolybdenum complex. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dioxomolybdenum compounds undergo several types of chemical reactions, including:
Substitution: Ligand substitution reactions are common, where one ligand in the dioxomolybdenum complex is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving dioxomolybdenum compounds include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as phosphines and silanes . The reactions are typically carried out under mild conditions, often at room temperature and atmospheric pressure.
Major Products Formed
The major products formed from reactions involving dioxomolybdenum compounds depend on the specific reaction type. For example, oxidation reactions may yield epoxides or sulfoxides, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
Dioxomolybdenum compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism by which dioxomolybdenum compounds exert their effects often involves the activation of molecular oxygen (O₂) or other oxidants. For example, in oxidation reactions, the dioxomolybdenum complex activates O₂, facilitating the transfer of oxygen atoms to the substrate . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the substrate.
Comparison with Similar Compounds
Dioxomolybdenum compounds can be compared with other oxomolybdenum complexes, such as:
Oxomolybdenum(V) complexes: These compounds contain molybdenum in the +5 oxidation state and often exhibit different reactivity and catalytic properties compared to dioxomolybdenum(VI) complexes.
Oxomolybdenum(IV) complexes: These compounds contain molybdenum in the +4 oxidation state and are typically less stable than their higher oxidation state counterparts.
The uniqueness of dioxomolybdenum compounds lies in their ability to act as efficient catalysts for a wide range of reactions, their potential biological activities, and their versatility in various scientific and industrial applications.
Properties
Molecular Formula |
Mo2O3 |
|---|---|
Molecular Weight |
239.9 g/mol |
IUPAC Name |
dioxomolybdenum;oxomolybdenum |
InChI |
InChI=1S/2Mo.3O |
InChI Key |
ROVRDARYJMRLLE-UHFFFAOYSA-N |
Canonical SMILES |
O=[Mo].O=[Mo]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















